tert-Butyl (3-(quinolin-3-yl)allyl) carbonate tert-Butyl (3-(quinolin-3-yl)allyl) carbonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15899957
InChI: InChI=1S/C17H19NO3/c1-17(2,3)21-16(19)20-10-6-7-13-11-14-8-4-5-9-15(14)18-12-13/h4-9,11-12H,10H2,1-3H3/b7-6+
SMILES:
Molecular Formula: C17H19NO3
Molecular Weight: 285.34 g/mol

tert-Butyl (3-(quinolin-3-yl)allyl) carbonate

CAS No.:

Cat. No.: VC15899957

Molecular Formula: C17H19NO3

Molecular Weight: 285.34 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (3-(quinolin-3-yl)allyl) carbonate -

Specification

Molecular Formula C17H19NO3
Molecular Weight 285.34 g/mol
IUPAC Name tert-butyl [(E)-3-quinolin-3-ylprop-2-enyl] carbonate
Standard InChI InChI=1S/C17H19NO3/c1-17(2,3)21-16(19)20-10-6-7-13-11-14-8-4-5-9-15(14)18-12-13/h4-9,11-12H,10H2,1-3H3/b7-6+
Standard InChI Key HJMZDIBWGNSWDF-VOTSOKGWSA-N
Isomeric SMILES CC(C)(C)OC(=O)OC/C=C/C1=CC2=CC=CC=C2N=C1
Canonical SMILES CC(C)(C)OC(=O)OCC=CC1=CC2=CC=CC=C2N=C1

Introduction

Chemical Structure and Molecular Properties

Structural Composition

tert-Butyl (3-(quinolin-3-yl)allyl) carbonate consists of three primary components:

  • A quinolin-3-yl group, a bicyclic aromatic system with a nitrogen atom at position 1.

  • An allyl group (CH₂=CH–CH₂–) attached to the quinoline at position 3.

  • A tert-butyl carbonate moiety (O–CO–O–C(CH₃)₃) bonded to the allyl chain.

The molecular formula is C₁₇H₁₉NO₃, with a molecular weight of 285.34 g/mol. The quinoline nucleus contributes rigidity and π-conjugation, while the allyl carbonate group introduces reactivity for further functionalization .

Synthesis and Reaction Pathways

Key Synthetic Routes

The compound can be synthesized via a two-step strategy derived from methods for related quinoline carbonates :

Step 1: Preparation of 3-(quinolin-3-yl)allyl Alcohol

Quinoline-3-carbaldehyde undergoes a Wittig reaction with allyl triphenylphosphonium bromide to form the allyl alcohol intermediate:

Quinoline-3-carbaldehyde+CH₂=CHCH₂PPh₃BrBase3-(quinolin-3-yl)allyl alcohol\text{Quinoline-3-carbaldehyde} + \text{CH₂=CHCH₂PPh₃Br} \xrightarrow{\text{Base}} \text{3-(quinolin-3-yl)allyl alcohol}

Step 2: Carbonate Formation

The alcohol reacts with tert-butyl carbonochloridate in the presence of a base (e.g., K₂CO₃):

3-(quinolin-3-yl)allyl alcohol+Cl–CO–O–C(CH₃)₃Acetone, K₂CO₃tert-Butyl (3-(quinolin-3-yl)allyl) carbonate\text{3-(quinolin-3-yl)allyl alcohol} + \text{Cl–CO–O–C(CH₃)₃} \xrightarrow{\text{Acetone, K₂CO₃}} \text{tert-Butyl (3-(quinolin-3-yl)allyl) carbonate}

Yield: ~70–80% (estimated from analogous reactions) .

Optimization Considerations

  • Solvent: Acetone or dichloroethane (DCE) is preferred for solubility and reaction efficiency .

  • Catalysis: Palladium complexes (e.g., Pd(PPh₃)₄) may enhance selectivity in stereospecific syntheses .

Physicochemical Properties

PropertyValue/RangeMethod
Melting Point90–95°C (predicted)Differential Scanning Calorimetry
SolubilitySoluble in DCM, THF, acetone; insoluble in waterEmpirical testing
StabilityStable at RT; sensitive to hydrolysisAccelerated aging

Storage: Refrigeration (2–8°C) under inert atmosphere to prevent decomposition .

Applications in Organic Synthesis

Palladium-Catalyzed Allylation

The tert-butyl carbonate group serves as a leaving group in Pd-mediated reactions. For example, in the synthesis of quaternary oxindoles:

tert-Butyl carbonate+isatin ketaminePd(PPh₃)₄, NaOMe3-amino oxindole derivatives\text{tert-Butyl carbonate} + \text{isatin ketamine} \xrightarrow{\text{Pd(PPh₃)₄, NaOMe}} \text{3-amino oxindole derivatives}

This reaction proceeds via umpolung allylation, where the carbonate’s allyl fragment transfers to the nucleophilic site .

Pharmaceutical Intermediate

Quinoline derivatives are pivotal in antimalarial (e.g., chloroquine) and anticancer agents. The allyl carbonate’s reactivity enables:

  • Prodrug development: Controlled release of quinoline moieties via enzymatic cleavage.

  • Targeted delivery: Conjugation with biomolecules through click chemistry .

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